molecular formula C15H11ClF3NO B1390911 2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide CAS No. 1094289-71-0

2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide

Cat. No.: B1390911
CAS No.: 1094289-71-0
M. Wt: 313.7 g/mol
InChI Key: UEDAIPPZGAKNTK-UHFFFAOYSA-N
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Description

2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide is an organic compound with the molecular formula C15H11ClF3NO. This compound is characterized by the presence of a chloro group, a phenyl group, and a trifluoromethyl group attached to an acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide typically involves the reaction of 2-chloro-2-phenylacetamide with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloro-2-phenylacetamide+2-(trifluoromethyl)anilineThis compound\text{2-Chloro-2-phenylacetamide} + \text{2-(trifluoromethyl)aniline} \rightarrow \text{this compound} 2-Chloro-2-phenylacetamide+2-(trifluoromethyl)aniline→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reactants and catalysts. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The phenyl groups can undergo oxidation under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-phenylacetamide
  • 2-(Trifluoromethyl)aniline
  • N-Phenylacetamide

Uniqueness

2-Chloro-2-phenyl-N-[2-(trifluoromethyl)-phenyl]acetamide is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-13(10-6-2-1-3-7-10)14(21)20-12-9-5-4-8-11(12)15(17,18)19/h1-9,13H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDAIPPZGAKNTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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